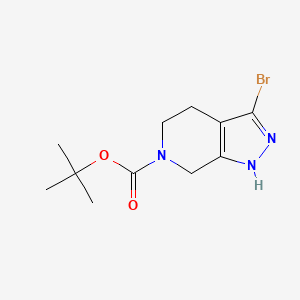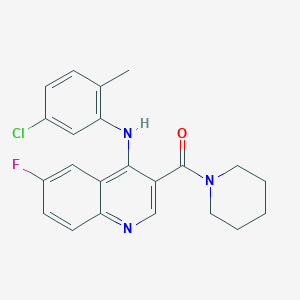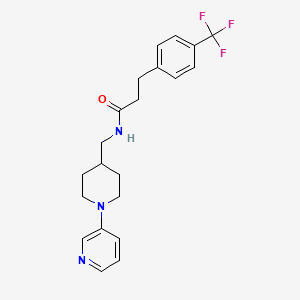
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide" is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can provide insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups to a piperidine or pyridine scaffold. For instance, the synthesis of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds involves the fusion of chemical fragments from clinically relevant antiepileptic drugs . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation indicates the potential for complex cyclization reactions in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a fentanyl analogue was determined, revealing protonation on the piperidine ring and the formation of a supramolecular motif . This suggests that the compound of interest may also exhibit interesting structural features, such as specific protonation sites and potential for forming supramolecular structures.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the formation of N-N bonds, as seen in the synthesis of 1,2,4-triazolo[1,5-a]pyridines . Additionally, the presence of amide bonds and aromatic systems in the structure suggests potential for various substitution reactions, hydrogen bonding, and interactions with biological targets.
Physical and Chemical Properties Analysis
Compounds with structural similarities often exhibit a range of physical and chemical properties that can be inferred. For instance, the presence of a trifluoromethyl group, as seen in the synthesis of a glycine transporter 1 inhibitor, suggests the compound may have increased lipophilicity, which could affect its pharmacokinetic profile . The crystal structure analysis of related compounds can also provide information on the compound's solid-state properties, such as stability and intermolecular interactions , .
Applications De Recherche Scientifique
Glycine Transporter Inhibition
One significant application of compounds structurally similar to N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is their role as glycine transporter 1 inhibitors. For instance, a related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, demonstrated potent GlyT1 inhibitory activity, favorable pharmacokinetics, and an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).
Antiallergic Activity
Similar compounds have been explored for their potential antiallergic properties. A study on a series of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, synthesized from N-pyridinylpropenamides, revealed promising antiallergic activity as assayed by the passive cutaneous anaphylaxis test (Courant et al., 1993).
Anti-Angiogenic and DNA Cleavage Activities
Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These compounds effectively blocked blood vessel formation in vivo and exhibited differential DNA binding and cleavage capabilities (Kambappa et al., 2017).
Corrosion Inhibition
Piperidine derivatives, closely related to the compound , have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study their adsorption and inhibition efficacy, demonstrating potential applications in materials science (Kaya et al., 2016).
Electrophilic Dearomatization and Spirocyclization
The compound's structural analogs have been used in the synthesis of spirocyclic piperidines, valuable in creating biologically active molecules. An example includes the treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride, leading to spirocyclic dihydropyridines, which can be further converted to spirocyclic piperidines (Arnott et al., 2008).
Propriétés
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)18-6-3-16(4-7-18)5-8-20(28)26-14-17-9-12-27(13-10-17)19-2-1-11-25-15-19/h1-4,6-7,11,15,17H,5,8-10,12-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGXBVFYEKFYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



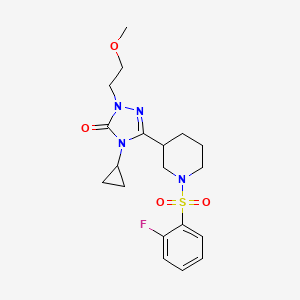
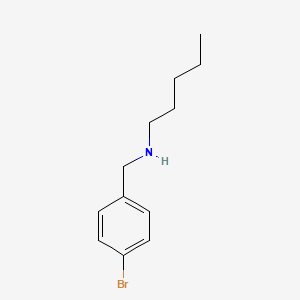
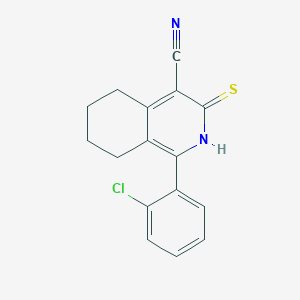
![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B2518932.png)

![Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2518934.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)


